![molecular formula C17H16FN5O B5646567 2-ethyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5646567.png)
2-ethyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-pyrimidinecarboxamide
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Overview
Description
Synthesis Analysis
- The synthesis of similar compounds involves condensation reactions and cyclization processes. For instance, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a compound with a related structure, was achieved by condensing dimethylamine with a pyrazolopyrimidine acid, prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate through cyclization and saponification (Ju Liu et al., 2016).
Molecular Structure Analysis
- Crystal structure determinations are common in analyzing similar compounds. For instance, the crystal structure of diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate, a related compound, was characterized by single crystal X-ray diffraction, revealing specific dihedral angles and molecular stacking (L. Ju et al., 2015).
Chemical Reactions and Properties
- Compounds in this class often exhibit distinct chemical reactivities, forming various derivatives through reactions with different reagents. For example, the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives involves reactions with various primary and secondary amines (Yan‐Chao Wu et al., 2006).
Physical Properties Analysis
- The physical properties of related compounds, such as solubility, melting points, and crystallinity, are typically determined through experimental characterization methods. However, specific details on the physical properties of the requested compound were not found in the available literature.
Chemical Properties Analysis
- Chemical properties like reactivity, stability, and functional group behavior of pyrazolopyrimidine derivatives are often explored. These properties are influenced by the molecular structure and substituents on the pyrazole and pyrimidine rings. For instance, the reactivity of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for functional fluorophores was explored, showing significant potential in synthesizing novel compounds (Juan C Castillo et al., 2018).
properties
IUPAC Name |
2-ethyl-N-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-2-16-19-9-13(10-20-16)17(24)21-7-12-8-22-23(11-12)15-5-3-4-14(18)6-15/h3-6,8-11H,2,7H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIMHTKKMHKWGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)NCC2=CN(N=C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-pyrimidinecarboxamide |
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